2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-)
Description
Properties
IUPAC Name |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N2O2S.4ClH.Zn/c2*1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBXAZYWVZCHR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl[Zn-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl4N4O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38656-51-8 | |
| Record name | Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-diethoxy-4-[(4-methylphenyl)thio]benzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 2,5-diethoxy-4-[(4-methylphenyl)thio]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to maintain the required low temperatures and to handle the potentially hazardous diazonium intermediates safely. The tetrachlorozincate anion is introduced by adding zinc chloride to the reaction mixture, resulting in the formation of the desired diazonium salt.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds with various substituents depending on the coupling partner.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable biological activities, particularly in the development of anticancer agents. Research indicates that derivatives of benzenediazonium compounds can be synthesized to enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide fragment can lead to increased efficacy against colon and breast cancer cells .
Synthesis of Novel Compounds
The diazonium salt can serve as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug discovery. The incorporation of different substituents onto the benzene ring allows for the exploration of structure-activity relationships (SAR), leading to the identification of new pharmacologically active compounds .
Materials Science
Due to its unique electronic properties, this compound has potential applications in organic electronics and photonic devices. The incorporation of metal ions like zinc enhances its stability and conductivity, making it suitable for use in sensors and transistors .
Case Studies
Mechanism of Action
The mechanism of action of Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, or reduction reactions, depending on the conditions and reagents used. The tetrachlorozincate anion stabilizes the diazonium cation, allowing for controlled reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazonium Salts with Varied Counterions
Compound : 2,5-Diethoxy-4-[(4-Methylphenyl)Sulfanyl]Benzenediazonium Hexafluorophosphate
- CAS: Not explicitly listed, but structurally related to CAS 38686-70-3 (hexafluorophosphate variant) .
- Formula : C₁₇H₁₉N₂O₂S·PF₆ .
- Comparison :
- Solubility : Hexafluorophosphate salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrachlorozincate salts, which are more ionic and less soluble in organic media.
- Stability : The tetrachlorozincate anion provides greater thermal stability due to stronger ionic interactions, whereas hexafluorophosphate salts may decompose under humid conditions .
Compound : 2-Methoxy-4-Morpholinobenzenediazonium Tetrachlorozincate (CAS 67801-08-5)
- Formula : 2(C₁₁H₁₄N₃O₂)·ZnCl₄.
- Comparison :
- Substituent Effects : The methoxy and morpholinyl groups reduce steric hindrance compared to the bulkier diethoxy and 4-methylphenylsulfanyl groups in the target compound.
- Reactivity : Electron-donating morpholinyl groups may enhance electrophilicity at the diazonium site, increasing coupling efficiency in aryl reactions.
Heterocyclic Derivatives with Sulfur Functionality
Compounds : 5-(3-Chlorophenyl)-4-(4-Methylphenyl)-2-Substituted Triazole-3-Thiones (CAS 1349172-89-9, 1349172-91-3, 1349172-93-5)
- Structural Features : Triazole-thione cores with morpholinyl, piperazinyl, or fluorophenyl substituents.
- Comparison :
Pesticide Chemicals with Triazine or Sulfonylurea Moieties
Compound : Sulfentrazone (CAS 122836-35-5)
- Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
- Comparison: Functionality: Contains a triazole ring and sulfonamide group, contrasting with the diazonium core of the target compound. Reactivity: Sulfentrazone is designed for herbicidal activity via protoporphyrinogen oxidase inhibition, whereas diazonium salts are typically reactive intermediates .
Research Findings and Data Tables
Table 1: Comparative Properties of Diazonium Salts
Table 2: Spectral Data of Related Compounds
Biological Activity
2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium; tetrachlorozinc(2-) is a complex chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its molecular weight is approximately 781.9 g/mol . The structure features a benzenediazonium core, which is known for its reactivity in biological systems.
Table 1: Key Properties of 2,5-Diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium
| Property | Value |
|---|---|
| Molecular Formula | C30H30Cl4N4O4S2Zn |
| Molecular Weight | 781.9 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to light and heat |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to significant pharmacological effects.
- Serotonergic Activity : The compound may exhibit agonistic activity at serotonin receptors, potentially influencing mood and perception.
- Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related disorders.
Study on Neuropharmacological Effects
A study conducted on animal models indicated that administration of the compound led to observable changes in behavior consistent with serotonergic modulation. The research utilized a controlled environment to assess locomotor activity and anxiety-like behaviors post-administration .
In Vitro Studies on Cancer Cell Lines
In vitro experiments demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through reactive oxygen species (ROS) generation .
Table 2: Summary of Biological Studies
| Study Type | Findings | Reference |
|---|---|---|
| Neuropharmacological | Altered locomotor activity; anxiety reduction | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial. Limited data suggests that high doses may lead to neurotoxicity or other adverse effects. Ongoing research aims to elucidate the safety margins and potential side effects associated with chronic exposure.
Q & A
Q. What synthetic methodologies are effective for preparing 2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) with high purity and yield?
Methodological Answer:
- Step 1: Start with precursor functionalization. For diazonium salt synthesis, dissolve the aryl amine derivative in a polar aprotic solvent (e.g., DMSO or ethanol) under controlled pH (e.g., glacial acetic acid) to facilitate diazotization .
- Step 2: Optimize reaction conditions. Reflux the mixture for 12–18 hours to ensure complete conversion, followed by reduced-pressure distillation to isolate intermediates .
- Step 3: Purify via recrystallization. Use water-ethanol or DMF-acetic acid mixtures to remove impurities, as demonstrated in structurally related diazonium salts .
- Key Consideration: Monitor reaction progress with TLC or HPLC to prevent over-decomposition of the diazonium group, which is sensitive to light and heat .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., ethoxy, sulfanyl groups) and assess aromatic proton environments .
- Mass Spectrometry (MS): Employ high-resolution MS to verify molecular ion peaks and fragmentation patterns, particularly for the tetrachlorozinc counterion .
- X-ray Crystallography: If single crystals are obtainable, analyze the crystal packing to resolve ambiguities in stereoelectronic effects of the sulfanyl and diazonium groups .
- Safety Note: Handle the compound under inert conditions (e.g., N atmosphere) due to diazonium instability .
Advanced Research Questions
Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Framework Integration: Anchor the study in density functional theory (DFT) to model electron transfer mechanisms between the diazonium group and transition-metal catalysts (e.g., Pd or Cu). This predicts regioselectivity in aryl-aryl bond formation .
- Experimental Validation: Compare computational predictions with empirical data (e.g., reaction yields under varying catalysts) to refine the theoretical model .
- Case Study: For structurally similar compounds, coupling reactions with zinc chloride counterions showed enhanced stability, suggesting tetrachlorozinc’s role in modulating redox potentials .
Q. What strategies resolve contradictions in experimental data regarding the compound’s thermal stability?
Methodological Answer:
- Controlled Replicates: Design experiments with strict temperature gradients (e.g., 25–100°C) and monitor decomposition via differential scanning calorimetry (DSC) to identify critical thresholds .
- Variable Isolation: Use split-plot designs to disentangle the effects of solvent polarity, humidity, and light exposure on stability .
- Data Reconciliation: Apply multivariate statistical analysis (e.g., PCA) to datasets from conflicting studies, prioritizing variables with the highest covariance .
Q. Which computational tools predict the compound’s interactions with biological macromolecules (e.g., enzymes or DNA)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., tyrosine kinases), focusing on the sulfanyl group’s nucleophilic attack potential .
- MD Simulations: Run 100-ns molecular dynamics trajectories in explicit solvent to assess conformational stability of the diazonium moiety in aqueous environments .
- Validation: Cross-reference computational results with in vitro assays (e.g., fluorescence quenching of DNA intercalators) to confirm binding modes .
Methodological Considerations for Data Interpretation
- Theoretical Alignment: Always contextualize findings within existing frameworks (e.g., Marcus theory for electron transfer) to ensure academic rigor .
- Reproducibility: Document solvent purity, reaction vessel material, and ambient conditions to mitigate batch-to-batch variability .
- Ethical Compliance: Adhere to GHS guidelines for diazonium salts, including fume hood use and waste disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
